![molecular formula C12H16ClNO2 B3220670 Tert-butyl 4-chlorobenzylcarbamate CAS No. 120157-95-1](/img/structure/B3220670.png)
Tert-butyl 4-chlorobenzylcarbamate
Overview
Description
Tert-butyl 4-chlorobenzylcarbamate is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 . It is a solid substance that is stored at room temperature .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature .Mechanism of Action
Tert-butyl 4-chlorobenzylcarbamate is believed to exert its antimicrobial and antifungal effects by inhibiting the activity of enzymes involved in the biosynthesis of cell walls and membranes. Specifically, this compound is thought to inhibit the activity of enzymes involved in the synthesis of peptidoglycan and chitin, which are essential components of the cell walls of bacteria and fungi, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects in humans. However, it is important to note that this compound has not been extensively studied in humans, and more research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-chlorobenzylcarbamate has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and has a high yield. Additionally, this compound is stable and can be stored for long periods without degradation. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be expensive to synthesize, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on Tert-butyl 4-chlorobenzylcarbamate. One area of interest is the development of new drugs based on this compound's antimicrobial and antifungal properties. Additionally, this compound could be used as a starting material for the synthesis of other compounds with potential therapeutic applications. Finally, more research is needed to fully understand this compound's mechanism of action and its effects on human health.
Scientific Research Applications
Tert-butyl 4-chlorobenzylcarbamate has been found to have numerous applications in scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as carbamates, ureas, and thioureas. This compound is also used as a protecting group for amines in organic synthesis. Additionally, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Safety and Hazards
The safety information for Tert-butyl 4-chlorobenzylcarbamate includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and using personal protective equipment .
Relevant Papers There are several papers related to the synthesis and use of this compound . These papers discuss various aspects such as the synthesis of the compound, its use as a protecting group, and its reactivity .
properties
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKFLKALAMAVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120157-95-1 | |
Record name | 1,1-Dimethylethyl N-[(4-chlorophenyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120157-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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